

# mitigating CC-90003-induced neurotoxicity in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: CC-90003 Preclinical Neurotoxicity

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, **CC-90003**. The information addresses common questions and troubleshooting strategies related to the neurotoxicity observed in preclinical models.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CC-90003?

A1: **CC-90003** is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It functions by covalently binding to ERK1/2, thereby preventing their activity and inhibiting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2]

Q2: What is the reported neurotoxicity associated with **CC-90003**?

A2: In a Phase Ia clinical trial, **CC-90003** was associated with unanticipated neurotoxicity, which ultimately contributed to the discontinuation of its clinical development.[3][4] Observed







adverse events in patients included dizziness, gait disturbance, and paresthesias.[3][5] Preclinical studies in dogs also revealed reversible peripheral neuropathy.[3][4]

Q3: Are all preclinical models susceptible to CC-90003-induced neurotoxicity?

A3: Not all preclinical models appear to be equally susceptible. While dogs exhibited clinical signs of peripheral neuropathy, mice did not show similar signs of neuropathy with daily dosing. [3][4] This suggests that rodents may be poor predictors of chemotherapy-induced peripheral neuropathy (CIPN) for this compound.[3][4] In vitro models using human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) have shown sensitivity to **CC-90003**, concordant with clinical findings.[4]

Q4: What is the proposed mechanism for CC-90003-induced neurotoxicity?

A4: The neurotoxicity of **CC-90003** is likely multifactorial. In vitro studies suggest it is a combination of on-target ERK inhibition combined with off-target kinase inhibition and inhibition of the translocator protein.[3][4][6]

Q5: Has **CC-90003** shown efficacy in any preclinical cancer models?

A5: Yes, **CC-90003** has demonstrated potent anti-proliferative activity in preclinical models of KRAS-mutant tumors.[3][7][8] In combination with docetaxel, it led to full tumor regression and prevented regrowth in a patient-derived xenograft (PDX) model of lung cancer.[3][7][8]

### **Troubleshooting Guide**

This guide provides troubleshooting strategies for managing and understanding **CC-90003**-induced neurotoxicity in your preclinical experiments.



| Issue                                                                 | Possible Cause                                                                                                                                | Suggested Action                                                                                                                                                                                                               |
|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected animal mortality or severe morbidity in in vivo studies.   | High doses of CC-90003 can lead to mortality. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. caused mortality in an HCT-116 xenograft model.[1] | Review dosing regimen.  Consider dose reduction or a once-daily (qd) schedule. A dose of 100 mg/kg qd was better tolerated in some studies.[1]                                                                                 |
| Difficulty replicating neurotoxicity seen in clinic in rodent models. | Rodents may not be a suitable model for CC-90003-induced peripheral neuropathy.[3][4]                                                         | Consider alternative models. In vivo studies in dogs have shown neuropathy.[3][4] For in vitro work, consider using human iPSC-derived peripheral neurons on multi-electrode arrays (MEAs).[4]                                 |
| Unclear if observed toxicity is on-target or off-target.              | CC-90003 has known off-target activities.[3][4][6]                                                                                            | Design experiments to differentiate effects. Use structural analogs of CC-90003 with similar ERK inhibition but different off-target profiles.[4] Compare results with other ERK inhibitors with different chemical scaffolds. |
| Need to mitigate neurotoxicity while retaining anti-tumor efficacy.   | Neurotoxicity may be dosedependent.[5] Combination therapies may allow for lower, less toxic doses of CC-90003.                               | Explore combination therapies. CC-90003 with docetaxel has shown efficacy.[3][7][8] This may allow for a dose reduction of CC-90003 to a level below the neurotoxicity threshold.                                              |

## **Quantitative Data Summary**

Table 1: In Vitro Potency of CC-90003



| Assay Type        | Target | IC50     | Reference |
|-------------------|--------|----------|-----------|
| Biochemical Assay | ERK1/2 | 10-20 nM | [1][7]    |

Table 2: CC-90003 Dosing in Preclinical In Vivo Models

| Model     | Cell Line/Tumor<br>Type | Dose              | Outcome                                          | Reference |
|-----------|-------------------------|-------------------|--------------------------------------------------|-----------|
| Xenograft | HCT-116<br>(Colorectal) | 12.5 mg/kg b.i.d. | Tolerated, tumor growth inhibition               | [1]       |
| Xenograft | HCT-116<br>(Colorectal) | 25 mg/kg b.i.d.   | Tolerated, tumor growth inhibition               | [1]       |
| Xenograft | HCT-116<br>(Colorectal) | 50 mg/kg q.d.     | Minimally<br>efficacious dose<br>(65% TGI)       | [7]       |
| Xenograft | HCT-116<br>(Colorectal) | 100 mg/kg q.d.    | Tolerated, tumor growth inhibition               | [1]       |
| Xenograft | HCT-116<br>(Colorectal) | 50 mg/kg b.i.d.   | Mortality by days<br>6-18                        | [1]       |
| Xenograft | HCT-116<br>(Colorectal) | 75 mg/kg b.i.d.   | Mortality by days<br>6-18                        | [1]       |
| PDX       | Lung Cancer             | Not specified     | Tumor regression (in combination with docetaxel) | [3][7][8] |

Table 3: Clinical Neurotoxicity Observations (Phase Ia)



| Dose Range    | Observed<br>Neurotoxicity                             | Management                                | Reference |
|---------------|-------------------------------------------------------|-------------------------------------------|-----------|
| 80-160 mg/day | Grade 1-3 (dizziness, gait disturbance, paresthesias) | Resolved with dose reduction/interruption | [3][5]    |

### **Experimental Protocols**

1. In Vitro Neurotoxicity Assessment using Multi-Electrode Arrays (MEAs)

This protocol is adapted from studies investigating the mechanism of **CC-90003**-induced peripheral neuropathy.[4]

- Objective: To assess the functional effects of CC-90003 on neuronal electrophysiology.
- Cell Model: Human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs).
- Methodology:
  - Culture hiPSC-PNs on MEA plates until mature, stable neuronal networks are formed.
  - Record baseline electrophysiological activity, including mean firing rate and network burst patterns.
  - Prepare serial dilutions of CC-90003 and relevant controls (e.g., vehicle, other neurotoxic compounds).
  - Apply the compounds to the neuronal cultures on the MEAs.
  - Record electrophysiological activity at multiple time points post-compound addition.
  - Analyze the data to determine changes in neuronal activity, such as decreased firing rate or disruption of network synchrony, which are indicative of neurotoxicity.
- 2. In Vivo Assessment of Anti-Tumor Efficacy in Xenograft Models

This protocol is based on the HCT-116 xenograft model used to evaluate CC-90003.[7]



- Objective: To determine the in vivo anti-tumor activity of CC-90003.
- Animal Model: Female athymic nude mice.
- Methodology:
  - Subcutaneously inoculate mice with a suspension of HCT-116 cancer cells (e.g., 5 x 10<sup>6</sup> cells).
  - Monitor tumor growth regularly.
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
  - Prepare **CC-90003** in a suitable vehicle for oral administration.
  - Administer CC-90003 or vehicle orally at the desired dosing schedule (e.g., once or twice daily).
  - Measure tumor volume and body weight regularly throughout the study.
  - At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).

#### **Visualizations**





Click to download full resolution via product page

Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003 on ERK1/2.





Click to download full resolution via product page

Caption: The proposed dual mechanism of CC-90003-induced neurotoxicity.





Click to download full resolution via product page

Caption: A logical workflow for characterizing and mitigating **CC-90003** neurotoxicity in experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mitigating CC-90003-induced neurotoxicity in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798849#mitigating-cc-90003-inducedneurotoxicity-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com